Ethyl 4-amino-2-[(3-nitropyridin-2-yl)sulfanyl]pyrimidine-5-carboxylate
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Overview
Description
Ethyl 4-amino-2-[(3-nitropyridin-2-yl)sulfanyl]pyrimidine-5-carboxylate is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with an amino group, a nitropyridine moiety, and an ethyl ester group
Mechanism of Action
Target of Action
Similar compounds, such as triazole-pyrimidine hybrids, have been studied for their neuroprotective and anti-neuroinflammatory properties .
Mode of Action
Related compounds have shown promising neuroprotective and anti-inflammatory properties . They inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .
Biochemical Pathways
Related compounds have been shown to inhibit er stress, apoptosis, and the nf-kb inflammatory pathway .
Result of Action
Related compounds have shown promising neuroprotective activity by reducing the expression of the endoplasmic reticulum (er) chaperone, bip, and apoptosis marker cleaved caspase-3 in human neuronal cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-amino-2-[(3-nitropyridin-2-yl)sulfanyl]pyrimidine-5-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:
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Formation of the Pyrimidine Core: : The pyrimidine core can be synthesized through a condensation reaction between ethyl cyanoacetate and guanidine in the presence of a base such as sodium ethoxide. This reaction forms ethyl 4-amino-2-thioxo-1,2-dihydropyrimidine-5-carboxylate.
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Introduction of the Nitropyridine Moiety: : The nitropyridine group is introduced via a nucleophilic substitution reaction. The 2-chloro-3-nitropyridine reacts with the thiol group of the pyrimidine derivative under basic conditions to form the desired product.
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Final Purification: : The crude product is purified using recrystallization or column chromatography to obtain this compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The nitropyridine moiety can undergo reduction to form the corresponding amino derivative. Common reagents for this reaction include hydrogen gas in the presence of a palladium catalyst.
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Reduction: : The nitro group can be reduced to an amine using reducing agents such as iron powder in acetic acid or catalytic hydrogenation.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C)
Reduction: Iron powder, acetic acid, catalytic hydrogenation
Substitution: Alkyl halides, acyl chlorides, under basic or acidic conditions
Major Products
Reduction of Nitro Group: Ethyl 4-amino-2-[(3-aminopyridin-2-yl)sulfanyl]pyrimidine-5-carboxylate
Substitution Reactions: Various substituted pyrimidine derivatives depending on the reagents used
Scientific Research Applications
Chemistry
In organic synthesis, Ethyl 4-amino-2-[(3-nitropyridin-2-yl)sulfanyl]pyrimidine-5-carboxylate serves as a versatile intermediate for the synthesis of more complex molecules
Biology and Medicine
This compound has potential applications in medicinal chemistry due to its structural similarity to biologically active pyrimidine derivatives. It can be used as a scaffold for the design of new drugs targeting specific enzymes or receptors. For example, pyrimidine derivatives are known for their antiviral, anticancer, and anti-inflammatory properties.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its ability to undergo various chemical reactions makes it a valuable building block for the synthesis of functional materials.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-amino-4-methylpyrimidine-5-carboxylate
- Ethyl 4-amino-2-thioxo-1,2-dihydropyrimidine-5-carboxylate
- 3-Nitropyridine-2-thiol
Uniqueness
Ethyl 4-amino-2-[(3-nitropyridin-2-yl)sulfanyl]pyrimidine-5-carboxylate is unique due to the combination of its nitropyridine and pyrimidine moieties This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds
Properties
IUPAC Name |
ethyl 4-amino-2-(3-nitropyridin-2-yl)sulfanylpyrimidine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N5O4S/c1-2-21-11(18)7-6-15-12(16-9(7)13)22-10-8(17(19)20)4-3-5-14-10/h3-6H,2H2,1H3,(H2,13,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLYMFRHIKHWSRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1N)SC2=C(C=CC=N2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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